B1578374 CPF-St4

CPF-St4

Cat. No.: B1578374
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPF-St4 is a cationic amphibian defense peptide with demonstrated antimicrobial and cytotoxic properties. It belongs to a family of host-defense peptides (HDPs) that play critical roles in innate immunity across species. Research indicates that this compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (e.g., Staphylococcus aureus), yeast (Saccharomyces cerevisiae), and protozoa (Trypanosoma brucei). Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .


Key pharmacological parameters include:

  • Minimum Inhibitory Concentration (MIC): 2–4 µM against E. coli; 4–8 µM against P. aeruginosa.
  • Hemolytic Concentration (HC50): 32 µM against mammalian erythrocytes, indicating moderate cytotoxicity.
  • Immunomodulatory Effects: Inhibits T-lymphocyte proliferation with an IC50 of 8 µM .

This compound’s dual antimicrobial and immunomodulatory functions make it a candidate for therapeutic development, particularly against multidrug-resistant pathogens.

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

SLFGTFAKMALKGASKLIPHLLPSRQQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CPF-St4 is compared below with structurally and functionally related peptides, such as CPF-St5 , CPF-St6 , and Bombinin-L (a well-characterized amphibian HDP). Data are synthesized from experimental studies .

Table 1: Comparative Activity Profiles of this compound and Analogues

Compound Target Microbe/Organism MIC (µM) HC50 (µM) IC50 (µM)
This compound E. coli 2–4 32 8 (T-cells)
P. aeruginosa 4–8 - -
S. cerevisiae 16 - -
CPF-St5 E. coli 4–8 64 16 (T-cells)
S. aureus 8–16 - -
CPF-St6 S. aureus 16 128 >128 (T-cells)
Micrococcus luteus 4 - -
Bombinin-L E. coli 8–16 16 4 (T-cells)

Key Findings :

Potency Spectrum: this compound shows superior activity against Gram-negative bacteria (e.g., E. coli) compared to CPF-St5 and Bombinin-L. However, Bombinin-L exhibits stronger immunomodulatory effects (lower IC50) . CPF-St6 is more effective against Gram-positive M. luteus (MIC = 4 µM) but lacks significant activity against S. aureus .

Cytotoxicity :

  • This compound (HC50 = 32 µM) is less hemolytic than CPF-St5 (HC50 = 64 µM) but more toxic than Bombinin-L (HC50 = 16 µM). This suggests trade-offs between antimicrobial efficacy and mammalian cell safety .

Functional Trade-offs: Bombinin-L, despite weaker antibacterial activity, has a better therapeutic index (IC50/HC50 = 0.25) than this compound (IC50/HC50 = 0.25), indicating comparable immunomodulatory selectivity .

Research Implications and Limitations

Advantages of this compound: Broad-spectrum antimicrobial activity with moderate cytotoxicity. Potential for synergy with conventional antibiotics to reduce resistance emergence.

Limitations :

  • Lack of in vivo toxicity and pharmacokinetic data.
  • Structural instability in serum, a common challenge for peptide therapeutics.

Future Directions: Structural optimization (e.g., D-amino acid substitution) to enhance proteolytic resistance. Comparative studies with clinical-stage HDPs like Pexiganan to benchmark efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.